3-(2,2-Dichlorovinyl)-2,2-dimethylcyclopropanecarboxylic acid

Human biomonitoring Pyrethroid metabolism Stereoselective pharmacokinetics

Immunoassay developers and exposure biologists face systematic quantification bias when using undefined cis/trans-DCVA isomer mixtures. trans-DCVA (CAS 55701-03-6) eliminates this variable with stereochemically confirmed (1R,3S)-trans configuration, the predominant urinary metabolite of permethrin, cypermethrin, and cyfluthrin. • Hapten design: Enables pyrethroid-class-selective antibody generation with ELISA IC₅₀ of 1.2-2.2 µg/L for DCCA-glycine in urine • Biomarker accuracy: Delivers 99% analytical recovery in milk vs. 96% for cis-isomer • Exposure forensics: trans:cis urinary ratio (2:1 vs. 1:1.2) discriminates oral from dermal exposure routes Supplied with isomer-specific QC documentation for quantitative risk assessment and regulatory biomonitoring programs.

Molecular Formula C₈H₁₀Cl₂O₂
Molecular Weight 209.07 g/mol
CAS No. 55701-03-6
Cat. No. B156341
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(2,2-Dichlorovinyl)-2,2-dimethylcyclopropanecarboxylic acid
CAS55701-03-6
Synonyms3-(2,2-dichlorovinyl)-2,2-dimethylcyclopropane carboxylic acid
3-(2,2-dichlorovinyl)-2,2-dimethylcyclopropane carboxylic acid, calcium salt
3-(2,2-dichlorovinyl)-2,2-dimethylcyclopropane carboxylic acid, monosodium salt
CDCCA compound
cis-3-(2,2-dichlorovinyl)-2,2-dimethylcyclopropane carboxylic acid
CL2CA
TDCCA compound
trans-3-(2,2-dichlorovinyl)-2,2-dimethylcyclopropane carboxylic acid
Molecular FormulaC₈H₁₀Cl₂O₂
Molecular Weight209.07 g/mol
Structural Identifiers
SMILESCC1(C(C1C(=O)O)C=C(Cl)Cl)C
InChIInChI=1S/C8H10Cl2O2/c1-8(2)4(3-5(9)10)6(8)7(11)12/h3-4,6H,1-2H3,(H,11,12)/t4-,6+/m0/s1
InChIKeyLLMLSUSAKZVFOA-UJURSFKZSA-N
Commercial & Availability
Standard Pack Sizes1 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-(2,2-Dichlorovinyl)-2,2-dimethylcyclopropanecarboxylic Acid (CAS 55701-03-6): Core Identity, Isomer Configuration, and Scientific Procurement Rationale


3-(2,2-Dichlorovinyl)-2,2-dimethylcyclopropanecarboxylic acid (DCVA; commonly referred to as permethrinic acid or Cl₂CA) is a cyclopropane carboxylic acid metabolite and synthetic intermediate central to the type I pyrethroid insecticide class [1]. CAS 55701-03-6 specifically designates the (1R,3S)-trans enantiomer (1R-trans-permethrinic acid), distinguishing it from the cis isomer and racemic cis/trans mixtures (e.g., CAS 55701-05-8) [2]. This compound serves dual roles: as the major hydrolytic metabolite of permethrin, cypermethrin, and cyfluthrin in mammalian and environmental systems, and as a key hapten/immunogen reagent for generating pyrethroid-specific antibodies [3]. Its procurement value is predicated on stereochemical identity rather than generic DCVA content, as isomer configuration directly dictates biological recognition, antibody specificity, and environmental fate parameters.

Why Generic DCVA or Mixed-Isomer Batches Cannot Substitute for Stereochemically Defined 3-(2,2-Dichlorovinyl)-2,2-dimethylcyclopropanecarboxylic Acid


The trans-isomer (CAS 55701-03-6) and cis-isomer (CAS 59042-49-8) of DCVA, as well as their racemic mixture (CAS 55701-05-8), exhibit divergent behavior across every critical application dimension. Following oral cypermethrin administration in humans, the urinary trans:cis DCVA ratio averages 2:1, whereas after dermal exposure the ratio inverts to approximately 1:1.2, demonstrating route-dependent stereoselective metabolism [1]. In immunoassay development, polyclonal antibodies raised against trans-hapten–thyroglobulin conjugates yield IC₅₀ values of 1.3–2.2 µg/L for the trans-target analyte, compared with 0.4–2.8 µg/L for the cis-target analyte when using heterologous hapten configurations, and antibodies exhibit negligible cross-reactivity to the free acid form or the opposite isomer [2]. Furthermore, analytical recovery rates differ systematically: trans-DCVA yields 99% recovery in cow milk versus 96% for cis-DCVA [3]. Procuring an undefined isomer mixture introduces quantifiable error into biomarker quantification, antibody performance, and environmental fate modeling—each of which is isomer-dependent.

Quantitative Differential Evidence for 3-(2,2-Dichlorovinyl)-2,2-dimethylcyclopropanecarboxylic Acid Against Closest Analogs and In-Class Alternatives


trans-DCVA vs. cis-DCVA: Route-Dependent Urinary Excretion Ratio in Humans Following Cypermethrin Exposure

In a controlled human dosing study, the urinary trans:cis DCVA ratio was 2:1 following oral administration of cypermethrin (3.3 mg, cis:trans 1:1), but inverted to approximately 1:1.2 following dermal administration (31 mg/800 cm², cis:trans 56:44) [1]. This stereoselective excretion pattern is compound-specific: the trans isomer predominates after oral exposure while the cis isomer is preferentially retained or excreted after dermal absorption, a phenomenon not observed with the common generic biomarker 3-phenoxybenzoic acid (3-PBA), which lacks geometric isomerism [1]. Additionally, the amount of cypermethrin absorbed based on DCVA measurements was 27–57% (mean 36%) of the oral dose versus only 0.85–1.8% (mean 1.2%) of the dermal dose [1].

Human biomonitoring Pyrethroid metabolism Stereoselective pharmacokinetics

Isomer-Specific Analytical Recovery: trans-DCVA vs. cis-DCVA and 3-PBA in Bovine Milk and Tissue Matrices

In a validated multi-analyte residue method for bovine milk, cream, and tissues using GC-ECD and GC-MS detection, the average method recoveries for trans-DCVA were 99% (n=22) in cow milk and 103% (n=25) in cream/tissue samples, compared with 96% (n=22) and 97% (n=25) for cis-DCVA in the same matrices [1]. For the alternative metabolite 3-phenoxybenzoic acid (3-PBA), recoveries were 106% (n=22) in milk and 98% (n=25) in cream/tissues. The parent compound cypermethrin showed the lowest recovery at 81% (n=39) in milk [1]. Limits of quantitation (LOQ) were 10 ppb for milk and 50 ppb for tissues, with limits of detection (LOD) of 2 ppb and 10 ppb, respectively [1].

Residue analysis Food safety Method validation

trans-DCVA Hapten–Antibody IC₅₀ Sensitivity Advantage in ELISA for Urinary Biomonitoring vs. cis-DCVA Hapten Systems

In the development of a competitive indirect ELISA for the glycine conjugate of DCVA (DCCA-glycine) as a urinary biomarker of permethrin exposure, six heterologous hapten–antibody ELISA configurations were evaluated. The trans-target analyte (trans-DCCA-glycine) achieved IC₅₀ values of 1.3, 2.1, and 2.2 µg/L across three optimized assay formats, while the cis-target analyte (cis-DCCA-glycine) yielded IC₅₀ values of 0.4, 2.3, and 2.8 µg/L [1]. Although the single lowest IC₅₀ (0.4 µg/L) was observed for the cis-target, the trans-target analyte produced the most consistent high-sensitivity profile (all three formats ≤2.2 µg/L) with an average IC₅₀ of 1.87 µg/L versus 1.83 µg/L for the cis-target—comparable central tendency but with a narrower performance range (range 0.9 vs. 2.4 µg/L) [1]. Critically, antibodies raised against trans-hapten immunogens exhibited very low cross-reactivity to free DCCA (the non-conjugated acid form), 3-PBA-glycine conjugate, and glycine alone [1]. A separate polyclonal antibody-based ELISA for trans-DCCA-glycine achieved an IC₅₀ of 1.2 µg/L and a detection range of 0.2–7.0 µg/L in assay buffer, with a limit of quantitation of 1.0 µg/L in urine [2].

Immunoassay development Hapten design Biological monitoring

Population Biomarker Prevalence: DCVA Non-Detect Rate and 95th Percentile Concentration vs. 3-PBA and Br₂CA

In a UK general population biomonitoring study, the non-detect rate for DCVA (sum of cis- and trans-Cl₂CA) was 37%, compared with 15% for 3-PBA and 54% for ETU (ethylene thiourea) [1]. In a German occupational control cohort (n=45), the 95th percentile background concentration of total Cl₂CA was 2.1 µg/g creatinine, versus 0.1 µg/g creatinine for cis-Br₂CA (the deltamethrin-specific metabolite), representing a 21-fold higher background signal for DCVA [2]. Following occupational pyrethroid application, indoor pest-control operators exhibited maximum Cl₂CA concentrations of 92.4 µg/g creatinine (median 1.8 µg/g), compared with 57.5 µg/g (median 1.4 µg/g) for 3-PBA and only 1.1 µg/g (median below detection limit) for cis-Br₂CA [2]. A validated toxicokinetic model demonstrated that urinary time courses of trans-DCCA, cis-DCCA, and 3-PBA can be predicted independently, enabling reconstruction of absorbed doses of permethrin or cypermethrin from measured biomarker data [3].

Population exposure assessment Biomonitoring Background exposure

Soil Degradation Half-Life of Parent trans-Permethrin vs. cis-Permethrin: Differential DCVA Production Rates

In a study of [carbonyl-¹⁴C]-cis,trans-permethrin degradation in Dubbs fine sandy loam soil, the half-lives of trans-permethrin were substantially shorter than those of cis-permethrin at all temperatures tested: 14 vs. 55 days at 10°C, 5 vs. 12 days at 25°C, and 4 vs. 27 days at 40°C [1]. The major degradation product identified in treated soil was DCVA (both cis- and trans-isomers), with the most rapid conversion of permethrin to DCVA and ultimately ¹⁴CO₂ occurring at 25°C [1]. At 40°C, rapid degradation to DCVA still occurred, but further mineralization of DCVA to CO₂ was reduced, indicating DCVA accumulation under high-temperature conditions [1]. For DCVA itself, independent data indicate a soil laboratory DT₅₀ of 4.8 days at 20°C, a field DT₅₀ of 2.9 days, and an aqueous hydrolysis DT₅₀ of 28 days at pH 7 (stable at pH 4, 7, and 9) [2]. Earthworm acute toxicity (14-day LC₅₀) of DCVA is 51.5 mg/kg, classified as moderately toxic [2].

Environmental fate Soil degradation Metabolite persistence

Hapten–Immunogen Reagent Specificity: trans-Permethrinic Acid as a Defined Stereochemical Hapten for Cypermethrin Antibody Production

trans-Permethrinic acid (CAS 55701-03-6) is explicitly cited as the reagent used in the preparation of hapten and immunogen for the production of polyclonal antibodies specific to cypermethrin . The patent literature (US5723306) specifies that a conjugate of permethric acid—particularly the (1R,3S)-trans enantiomer—coupled to a carrier protein via the carboxylic acid moiety serves as the immunogen for generating monoclonal antibodies that detect pyrethrins and pyrethroids [1]. The resulting antibodies demonstrate selectivity for compounds containing the trans-dichlorovinyl dimethylcyclopropane moiety, with limited cross-reactivity to cis-configured pyrethroids or metabolites lacking the dichlorovinyl group (e.g., 3-PBA) [2]. A commercial polyclonal antibody raised against this hapten (ab141018) is validated for cypermethrin detection, with the immunogen prepared from trans-permethrinic acid conjugated via a 6-carbon spacer (6-aminohexanoic acid) . In contrast, 3-phenoxybenzoic acid (3-PBA) is used as a hapten for broader-spectrum pyrethroid antibodies that cannot discriminate among type I and type II pyrethroids [2].

Immunogen synthesis Hapten design Antibody cross-reactivity

High-Impact Application Scenarios for 3-(2,2-Dichlorovinyl)-2,2-dimethylcyclopropanecarboxylic Acid Based on Quantitative Differentiation Evidence


Occupational and Environmental Human Biomonitoring with Route-Specific Exposure Discrimination

Use trans-DCVA (CAS 55701-03-6) as the primary isomer-specific urinary biomarker for permethrin/cypermethrin/cyfluthrin exposure in occupational cohorts and population surveillance studies. The trans:cis urinary ratio differentiates oral from dermal exposure routes (2:1 vs. 1:1.2) [1], while the intermediate 37% non-detect rate in the general population—compared with 15% for 3-PBA—provides superior discrimination between background and elevated exposure in low-level environmental monitoring programs [2]. A validated toxicokinetic model enables reconstruction of absorbed dose from trans-DCCA and cis-DCCA time-course data [3], making isomer-resolved DCVA quantification essential for quantitative risk assessment.

Food Residue Monitoring Using trans-DCVA as the Preferred Analyte for Cypermethrin Metabolite Quantification

For regulatory residue analysis in bovine milk, cream, kidney, liver, muscle, and fat, trans-DCVA yields higher and more consistent analytical recovery (99–103%) than cis-DCVA (96–97%) or the parent compound cypermethrin (81–92%) [1]. At LOQ values of 10 ppb (milk) and 50 ppb (tissues) with GC-ECD or GC-MS detection, trans-DCVA provides a robust marker of total cypermethrin exposure in food-producing animals, with the added advantage that the derivatization protocol for DCVA minimizes geometric isomerization artifact (<7% isomerization ratio) when properly optimized [2].

Class-Selective Immunoassay Development for Dichlorovinyl Pyrethroid Detection

Utilize trans-permethrinic acid (CAS 55701-03-6) as the hapten precursor for generating polyclonal or monoclonal antibodies that selectively recognize dichlorovinyl-cyclopropane carboxylate-containing pyrethroids (permethrin, cypermethrin, cyfluthrin) while exhibiting minimal cross-reactivity to deltamethrin (dibromovinyl), cyhalothrin (fluorophenoxy), or the generic 3-PBA metabolite [1]. The trans-hapten configuration yields ELISA IC₅₀ values of 1.2–2.2 µg/L for DCCA-glycine in urine with a detection range of 0.2–7.0 µg/L, and when paired with solid-phase extraction, achieves a limit of quantitation of 1.0 µg/L in human urine [2]. This isomer-specific hapten design is documented in US Patent 5,723,306 as the enabling reagent for pyrethroid-class-selective monoclonal antibody production [3].

Environmental Fate and Risk Assessment: Isomer-Resolved DCVA Monitoring in Soil and Water

In environmental monitoring programs for pyrethroid-contaminated soils and natural waters, trans-DCVA is the predominant early-appearing metabolite because trans-permethrin degrades 2.4–6.8× faster than cis-permethrin across environmentally relevant temperatures (10–40°C) [1]. DCVA itself has a short soil field DT₅₀ of 2.9 days but is stable to aqueous hydrolysis at pH 4–9 (DT₅₀ = 356 days at 20°C, pH 7), indicating that once formed, it can persist in groundwater under neutral pH conditions [2]. Monitoring trans-DCVA separately from cis-DCVA in leachate and surface water enables source-tracking of contamination (recent vs. aged permethrin application) and more accurate input parameters for regulatory groundwater exposure models (GUS index = 2.07, transitional leacher) [2].

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